Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 6-fluorobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate can be compared with other oxazole derivatives, such as:
Benzoxazole: Known for its antimicrobial and anticancer activities.
Imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
GJMVEQXLARSGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
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